molecular formula C14H22O B12298954 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol

2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol

Cat. No.: B12298954
M. Wt: 206.32 g/mol
InChI Key: ICAAADAQEAHORO-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol: is an organic compound that belongs to the class of alcohols. It features a phenyl ring substituted with a tert-butyl group and a hydroxyl group attached to a methylpropanol chain. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol typically involves the alkylation of 4-tert-butylphenol with isobutylene in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar alkylation process, often using large-scale reactors and optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(4-(tert-Butyl)phenyl)-2-methylpropanone or 2-(4-(tert-Butyl)phenyl)-2-methylpropanoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry: 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound can be used as a model compound to study the effects of structural modifications on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals with improved efficacy and safety profiles. Its structural features make it a promising candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group and the hydroxyl group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

    2-(4-tert-Butylphenyl)ethanol: Similar structure but with an ethyl chain instead of a methylpropanol chain.

    4-tert-Butylphenol: Lacks the methylpropanol chain, making it less versatile in certain reactions.

    2,4-Di-tert-butylphenol: Contains two tert-butyl groups, leading to different reactivity and applications.

Uniqueness: 2-(4-(tert-Butyl)phenyl)-2-methylpropan-1-ol stands out due to its unique combination of a phenyl ring, a tert-butyl group, and a hydroxyl group attached to a methylpropanol chain. This combination imparts specific chemical and physical properties that make it valuable in various applications, from chemical synthesis to industrial production.

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C14H22O/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9,15H,10H2,1-5H3

InChI Key

ICAAADAQEAHORO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)CO

Origin of Product

United States

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